![molecular formula C8H6ClFO2 B180828 2-Chloro-5-fluoro-4-methylbenzoic acid CAS No. 103877-61-8](/img/structure/B180828.png)
2-Chloro-5-fluoro-4-methylbenzoic acid
Overview
Description
2-Chloro-5-fluoro-4-methylbenzoic acid is a chemical compound with the CAS Number: 103877-61-8 . It has a molecular weight of 188.59 . It is a solid substance and is often used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-fluoro-4-methylbenzoic acid is1S/C8H6ClFO2/c1-4-2-6 (9)5 (8 (11)12)3-7 (4)10/h2-3H,1H3, (H,11,12)
. The InChI Key is WUQWRURRTPWWGH-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
2-Chloro-5-fluoro-4-methylbenzoic acid is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Heterocyclic Scaffolds Synthesis
2-Chloro-5-fluoro-4-methylbenzoic acid and its derivatives are notable in the field of heterocyclic oriented synthesis (HOS). For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, has been used as a multireactive building block to create various nitrogenous heterocycles. This process involves polymer-supported synthesis leading to the formation of diverse heterocycles such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are critical in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Intermediate in Herbicide Production
Derivatives of 2-Chloro-5-fluoro-4-methylbenzoic acid have been utilized as intermediates in the synthesis of herbicides. Specifically, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an herbicide intermediate, involves multiple reaction steps starting from related compounds. This synthesis demonstrates the compound's utility in agricultural chemical production (Zhou Yu, 2002).
Photocatalytic Degradation Studies
The compound and its derivatives are also used in photocatalytic degradation studies. For example, the degradation of 2-chloro-5-nitrobenzoic acid using a ZnO–SnO2/nano-clinoptilolite system under UV irradiation has been studied. This research is pertinent to environmental chemistry, particularly in the field of pollutant degradation (Khodami & Nezamzadeh-Ejhieh, 2015).
Pharmaceutical Research
The compound's derivatives are significant in pharmaceutical research. For instance, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide from 2-Fluoro-4-nitrobenzoic acid demonstrates the compound's relevance in developing new pharmaceuticals. This process involves several steps, including oxidation, chlorination, amination, and hydrogenation, showcasing the compound's utility in medicinal chemistry (Xu, Xu, & Zhu, 2013).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-5-fluoro-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQWRURRTPWWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545980 | |
Record name | 2-Chloro-5-fluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-methylbenzoic acid | |
CAS RN |
103877-61-8 | |
Record name | 2-Chloro-5-fluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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